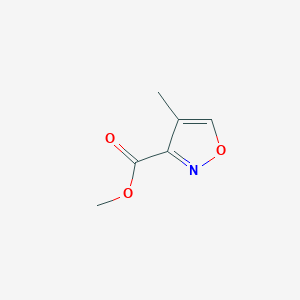

![molecular formula C27H36N4O6 B2365228 5-叔丁基 3-乙基 2-(1-((苄氧基)羰基)哌啶-4-基)-6,7-二氢-2H-吡唑并[4,3-c]吡啶-3,5(4H)-二甲酸酯 CAS No. 2102410-45-5](/img/structure/B2365228.png)

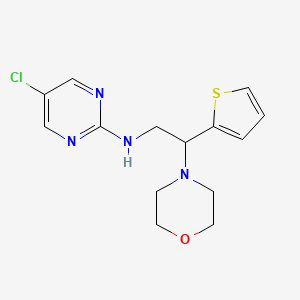

5-叔丁基 3-乙基 2-(1-((苄氧基)羰基)哌啶-4-基)-6,7-二氢-2H-吡唑并[4,3-c]吡啶-3,5(4H)-二甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds like the one you mentioned are often used in organic synthesis . They can be part of larger molecules and contribute to their properties. The specific structure of this compound suggests that it might have interesting chemical properties, but without more information, it’s hard to say what those might be.

Molecular Structure Analysis

The molecular structure of a compound like this can be analyzed using techniques such as NMR spectroscopy . This can provide information about the positions of the atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis

This compound contains several functional groups that could potentially react under the right conditions. For example, the carboxylate groups could participate in acid-base reactions, and the pyrazolo[4,3-c]pyridine ring might be able to undergo electrophilic aromatic substitution .科学研究应用

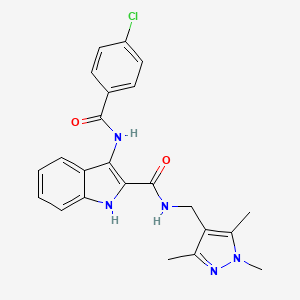

Suzuki–Miyaura Coupling Applications

The compound’s structure contains a piperidine ring and a pyrazolopyridine core, both of which are interesting for transition metal-catalyzed reactions. One notable application is in Suzuki–Miyaura (SM) cross-coupling reactions. Here’s why:

- Suzuki–Miyaura Coupling : SM coupling is a powerful carbon–carbon bond-forming reaction that involves the coupling of aryl or vinyl boron reagents with aryl or vinyl halides. The process is mild, functional group tolerant, and widely applicable. The compound’s boron-containing substituent can serve as an organoboron reagent in SM coupling reactions . The boron atom facilitates transmetalation, transferring the organic group to palladium, leading to the formation of new C–C bonds.

Synthesis of N-Heterocycles

The pyrazolopyridine scaffold in the compound can be a valuable building block for the synthesis of N-heterocycles. Researchers have explored its utility in constructing diverse heterocyclic structures. For instance:

- N-Heterocycle Synthesis : The compound can be modified to create various N-heterocycles, which are essential in medicinal chemistry. By functionalizing the pyrazolopyridine moiety, researchers can access novel compounds with potential biological activity .

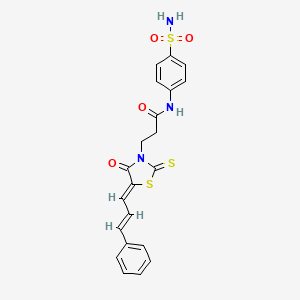

Solid-Phase Peptide Synthesis (SPPS)

The tert-butyl group and the carbonyl functionality in the compound make it interesting for solid-phase peptide synthesis. Here’s how:

- Boc-Amino Acid Ionic Liquids : The tert-butyl group can be part of a Boc (tert-butyloxycarbonyl)-protected amino acid. These amino acids, when converted into ionic liquids, have been used in SPPS. For example, Boc-Ala-based ionic liquids have been employed as coupling reagents in peptide synthesis .

Intermediates in Drug Synthesis

The compound’s structure suggests potential as an intermediate in drug synthesis. Consider the following:

- Ceftolozane Intermediate : An intermediate in the synthesis of ceftolozane (an antibiotic) can be obtained from the compound. This intermediate is crucial for constructing the ceftolozane core structure, highlighting its synthetic utility .

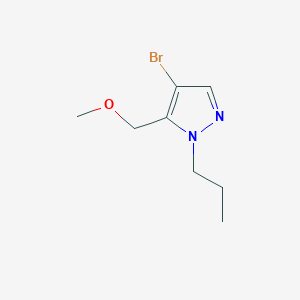

Benzylic Position Reactivity

The benzyloxy group in the compound is interesting due to its reactivity at the benzylic position. Here’s a brief overview:

- Benzylic Position Reactivity : Benzylic halides can undergo nucleophilic substitution reactions. While primary benzylic halides typically react via an SN2 pathway, secondary and tertiary benzylic halides tend to follow an SN1 pathway, involving resonance-stabilized carbocations. The benzyloxy group in the compound could participate in such reactions .

安全和危害

未来方向

属性

IUPAC Name |

5-O-tert-butyl 3-O-ethyl 2-(1-phenylmethoxycarbonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N4O6/c1-5-35-24(32)23-21-17-30(26(34)37-27(2,3)4)16-13-22(21)28-31(23)20-11-14-29(15-12-20)25(33)36-18-19-9-7-6-8-10-19/h6-10,20H,5,11-18H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQYPRFHOPSECN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CN(CCC2=NN1C3CCN(CC3)C(=O)OCC4=CC=CC=C4)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-butyl 3-ethyl 2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2365145.png)

![3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2365148.png)

![Potassium;4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate](/img/structure/B2365150.png)

![(1R,8S,9S,10S)-10-Aminobicyclo[6.2.0]decane-9-carboxylic acid;hydrochloride](/img/structure/B2365162.png)

![3-[(4-Fluorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2365163.png)

![Methylethyl 2-(4-benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yloxy)acetate](/img/structure/B2365167.png)